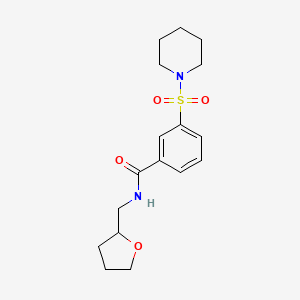![molecular formula C19H29N3O4S B4579479 4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)
4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives involves multiple steps, including reactions from simple precursors. For instance, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide showcases a facile and high-yield method, indicating the potential approaches for synthesizing complex benzenesulfonamides with specific substitutions (Gao et al., 2014).
Molecular Structure Analysis
The crystal structures of related compounds provide insights into the molecular architecture of benzenesulfonamides. For instance, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and its analogs demonstrate the impact of substituents on the supramolecular architecture, revealing two-dimensional and three-dimensional structures controlled by specific intermolecular interactions (Rodrigues et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamides undergo various chemical reactions, including those leading to the formation of novel complexes with metals, indicating their reactivity and potential utility in developing new materials or catalysis processes. For example, the synthesis of Co(II) and Ni(II) complexes with benzenesulfonamide derivatives highlights their reactivity and potential applications in fluorescence quenching and antibacterial activity (Gomathi & Selvameena, 2018).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, crystallinity, and phase behavior, are critical for their application in various scientific and industrial fields. Studies on compounds like N,N-dipolyoxyethylene-substituted-4-(diphenylphosphino) benzenesulfonamide reveal their water solubility and phase transfer capabilities, important for catalytic processes (Jiang et al., 2001).
Chemical Properties Analysis
The chemical properties of benzenesulfonamides, including their reactivity, stability, and interactions with biological targets, are essential for their potential applications in medicinal chemistry and materials science. For instance, the synthesis and bioactivity studies on new benzenesulfonamides show their cytotoxicity and enzyme inhibitory activities, providing insights into their chemical behavior and potential therapeutic applications (Gul et al., 2016).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photophysical Properties
Research on benzenesulfonamide derivatives has uncovered their potential in photodynamic therapy, a treatment method for cancer. The study by Pişkin, Canpolat, and Öztürk (2020) demonstrated that new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates for Type II photosensitizers in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antiproliferative Activity
Gul et al. (2016) synthesized a series of benzenesulfonamides with the potential for tumor-specific activity and as inhibitors of carbonic anhydrase, a key enzyme involved in various physiological processes. Some derivatives showed interesting cytotoxic activities, hinting at their potential for further anti-tumor studies (Gul et al., 2016).
Neuroprotective and Cognitive Enhancing Properties
SB-399885, a selective 5-HT6 receptor antagonist with a benzenesulfonamide group, demonstrated cognitive-enhancing properties in aged rat models, suggesting its potential for treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. This indicates the utility of benzenesulfonamide derivatives in neuropharmacology and cognitive research (Hirst et al., 2006).
Antifungal and Antibacterial Applications
A novel series of azetidin-2-ones with benzenesulfonamide moieties exhibited potent antifungal activity against Aspergillus niger & Aspergillus flavus, demonstrating the potential of these compounds in developing new antimicrobial agents (Gupta & Halve, 2015).
Molecular Structure and Crystallography
Studies on the molecular structure and crystallography of benzenesulfonamide derivatives have contributed significantly to understanding their physical properties and potential applications. Rodrigues et al. (2015) examined the crystal structures of various benzenesulfonamides, revealing insights into their supramolecular architecture and intermolecular interactions (Rodrigues et al., 2015).
Eigenschaften
IUPAC Name |
4-methoxy-3-(pyrrolidine-1-carbonyl)-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-26-18-8-7-16(15-17(18)19(23)22-13-4-5-14-22)27(24,25)20-9-6-12-21-10-2-3-11-21/h7-8,15,20H,2-6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFSARMXSHNYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCCC2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(pyrrolidin-1-ylcarbonyl)-N-[3-(pyrrolidin-1-yl)propyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



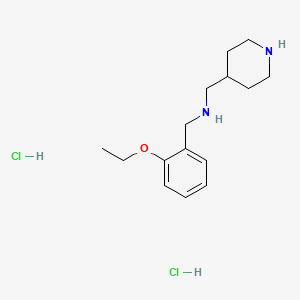
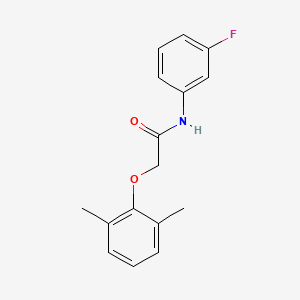

![ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4579431.png)
![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)
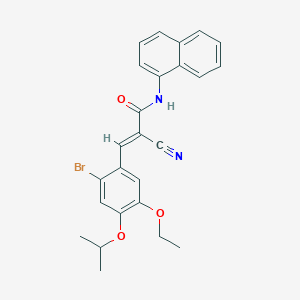
![6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)
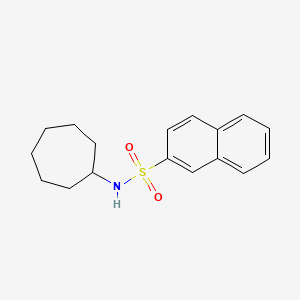
![methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4579464.png)
![N-1,3-benzothiazol-2-yl-2-{[5-isopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579485.png)
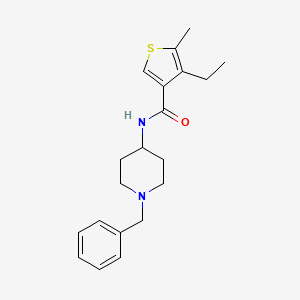
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)
![ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4579503.png)
